molecular formula C10H12F3NO B1520737 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol CAS No. 1240528-87-3

4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol

Cat. No. B1520737
M. Wt: 219.2 g/mol
InChI Key: SXMGSHLECMUKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol” is a chemical compound with the molecular formula C10H12F3NO. It has a molecular weight of 219.2 g/mol . This compound is typically in solid form and is used for research purposes .


Molecular Structure Analysis

The InChI code for “4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol” is 1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Stereochemical Influences on Anti-histaminic Activity

Studies have explored the stereochemical aspects of compounds similar to 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol and their effects on anti-histaminic activity. The synthesis and configuration of isomeric aminobutenes derived from the dehydration of related compounds show significant insights into structural influences upon their biological activity, highlighting the importance of stereochemistry in medicinal chemistry applications (Casy & Parulkar, 1969).

Prolyl Oligopeptidase Inhibitors

Tetrazole-containing derivatives have been investigated as prolyl oligopeptidase inhibitors, demonstrating that modifications of the phenylbutanoyl moiety can lead to potent inhibitors. This research indicates the compound's potential in the development of new therapeutic agents targeting prolyl oligopeptidase, an enzyme involved in neurological disorders (Kilpeläinen et al., 2019).

Foldamer Synthesis

The compound has been utilized in the synthesis of oligomers, specifically trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one oligomers. This research contributes to the field of foldamers, which are synthetic molecules that mimic the folding patterns of natural macromolecules, offering potential applications in biomimetic materials and nanotechnology (Lucarini & Tomasini, 2001).

Tetrazole-containing Derivatives

Research into tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid showcases the versatility of this compound in organic synthesis. These studies provide valuable insights into the reactivity of amino and carboxy terminal groups, leading to novel compounds with potential applications in medicinal chemistry and drug design (Putis et al., 2008).

Inhibition Studies and Synthesis Approaches

Further research delves into the synthesis and study of 4-amino-2-(substituted methyl)-2-butenoic acids as substrates and inhibitors of gamma-aminobutyric acid aminotransferase. This work contributes to understanding the enzyme's active site and the development of inhibitors with potential therapeutic applications (Silverman et al., 1986).

properties

IUPAC Name

4-amino-1,1,1-trifluoro-2-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMGSHLECMUKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol
Reactant of Route 2
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol
Reactant of Route 3
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol
Reactant of Route 4
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol
Reactant of Route 5
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol
Reactant of Route 6
4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.